molecular formula C16H17BrN2O2 B267388 2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide

Numéro de catalogue B267388
Poids moléculaire: 349.22 g/mol
Clé InChI: YFGUPGBLYJTRLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BDA-410 and is classified as a small molecule inhibitor of the protein-protein interaction between two proteins, BRD4 and CBP.

Mécanisme D'action

BDA-410 acts as a small molecule inhibitor of the BRD4/CBP protein-protein interaction. This interaction is involved in the regulation of gene expression and is important in various cellular processes, including cell proliferation and differentiation. By inhibiting this protein-protein interaction, BDA-410 can modulate gene expression and affect cellular processes.
Biochemical and Physiological Effects:
BDA-410 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and neuroprotection. Additionally, BDA-410 has been shown to reduce oxidative stress and inflammation in various disease models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BDA-410 is its specificity for the BRD4/CBP protein-protein interaction, which allows for targeted modulation of gene expression. However, one limitation of BDA-410 is its relatively low potency, which may limit its effectiveness in certain disease models.

Orientations Futures

Future research on BDA-410 could focus on improving its potency and efficacy, as well as exploring its potential therapeutic applications in other diseases. Additionally, further studies could investigate the long-term safety and toxicity of BDA-410 in preclinical models.

Méthodes De Synthèse

The synthesis of BDA-410 involves a multi-step process that begins with the reaction of 4-bromo-2,6-dimethylphenol with 3-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to form the final product, BDA-410.

Applications De Recherche Scientifique

BDA-410 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research has shown that BDA-410 has anti-cancer properties and can inhibit the growth of cancer cells by targeting the BRD4/CBP protein-protein interaction. Additionally, BDA-410 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells. In neurological disorders, BDA-410 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Propriétés

Nom du produit

2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide

Formule moléculaire

C16H17BrN2O2

Poids moléculaire

349.22 g/mol

Nom IUPAC

2-(4-bromo-2,6-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C16H17BrN2O2/c1-11-6-14(17)7-12(2)16(11)21-10-15(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20)

Clé InChI

YFGUPGBLYJTRLC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)NCC2=CN=CC=C2)C)Br

SMILES canonique

CC1=CC(=CC(=C1OCC(=O)NCC2=CN=CC=C2)C)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.